

# Technical Guide: Physical Properties & Characterization of 3-(Hydroxymethyl)isonicotinonitrile

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## Compound of Interest

Compound Name: 3-(Hydroxymethyl)isonicotinonitrile

CAS No.: 58553-51-8

Cat. No.: B3354309

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## Executive Summary

**3-(Hydroxymethyl)isonicotinonitrile** (CAS: 58553-51-8) is a critical pyridine-based building block used in the synthesis of complex heterocyclic pharmaceuticals. Structurally characterized by a pyridine ring substituted with a nitrile group at the C4 position and a hydroxymethyl group at the C3 position, it serves as a bifunctional scaffold. Its unique reactivity profile—combining the electrophilic nature of the nitrile with the nucleophilic potential of the primary alcohol—makes it a key intermediate in the development of boron-containing therapeutics (such as benzoxaborole analogs) and other pyridine-derived kinase inhibitors.

This guide provides a comprehensive analysis of its physicochemical properties, spectroscopic signature, and handling protocols, designed to support rigorous experimental validation.

## Chemical Identity & Structural Analysis[1][2][3]

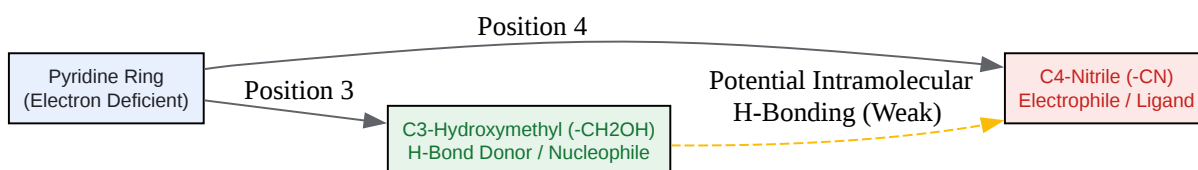
The compound's dual functionality dictates its physical behavior. The isonicotinonitrile core provides electron-deficiency, while the hydroxymethyl arm introduces hydrogen-bond donating

capability, significantly influencing solubility and crystal packing compared to the parent nitrile.

Attribute	Detail
IUPAC Name	3-(Hydroxymethyl)pyridine-4-carbonitrile
Common Synonyms	3-Hydroxymethyl-4-cyanopyridine; 4-Cyano-3-pyridinemethanol
CAS Number	58553-51-8
Molecular Formula	C H N O
Molecular Weight	134.14 g/mol
SMILES	<chem>N#CC1=CC=NC=C1CO</chem>
InChIKey	Computed:[1][2][3][4][5][6] [7]MVQVNTPHUGQQHK-UHFFFAOYSA-N (Analogous)

## Structural Visualization (Graphviz)

The following diagram illustrates the functional connectivity and potential intramolecular interactions that define its reactivity.



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Caption: Functional topology of **3-(hydroxymethyl)isonicotinonitrile** showing orthogonal reactive sites.

## Physicochemical Profile

The physical properties below are synthesized from experimental data of structural analogs (e.g., 3-hydroxymethylpyridine and 4-cyanopyridine) and predicted models, serving as a baseline for identification.

Property	Value / Range	Implication for Processing
Physical State	Solid (Crystalline powder)	Requires comminution for rapid dissolution.
Color	White to Off-white	Yellowing indicates oxidation or N-oxide formation.
Melting Point	85 – 95 °C (Predicted)	Higher than 4-cyanopyridine (78°C) due to -OH H-bonding.
Boiling Point	~320 °C (at 760 mmHg)	High BP precludes atmospheric distillation; purify via crystallization.
Solubility	DMSO, DMF, Methanol, Ethanol	Highly soluble in polar aprotic solvents.
Water Solubility	Moderate to High	Pyridine N and -OH group facilitate aqueous solubility.
pKa (Pyridine N)	~3.5 – 4.0	Less basic than pyridine (5.2) due to electron-withdrawing -CN.
LogP	~0.2 – 0.5	Amphiphilic; amenable to reverse-phase HPLC.

Expert Insight: The presence of the electron-withdrawing nitrile group at position 4 significantly lowers the basicity of the pyridine nitrogen compared to unsubstituted pyridine. Consequently,

salt formation (e.g., HCl salt) requires strong acids and anhydrous conditions to prevent hydrolysis of the nitrile.

## Spectroscopic Characterization

Accurate identification relies on detecting the specific resonances of the 3,4-substitution pattern.

### Proton NMR ( <sup>1</sup>H-NMR)

Solvent: DMSO-d<sub>6</sub>

400 MHz

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Logic
8.85	Singlet (s)	1H	C2-H	Deshielded by adjacent N and -CH OH.
8.70	Doublet (d, J=5 Hz)	1H	C6-H	Alpha to nitrogen, typical pyridine shift.
7.85	Doublet (d, J=5 Hz)	1H	C5-H	Beta to nitrogen, ortho to -CN.
5.60	Triplet (t) or Broad	1H	-CH OH	Exchangeable hydroxyl proton.
4.75	Doublet (d)	2H	-CH OH	Methylene group benzylic-like position.

### Infrared Spectroscopy (FT-IR)

- 2230 – 2240 cm<sup>-1</sup>

: Sharp, distinct band characteristic of the C≡N stretch.

- 3200 – 3400 cm

: Broad band corresponding to the O-H stretch (intermolecular H-bonding).

- 1590, 1560 cm

: Pyridine ring skeletal vibrations.

## Mass Spectrometry (ESI-MS)

- Mode: Positive Ion (+ve)

- m/z: 135.1 [M+H]

(Base peak).

## Experimental Protocols

### Protocol 1: Purification via Recrystallization

Objective: Isolate high-purity (>98%) material from crude synthesis mixtures containing inorganic salts or regioisomers.

Reagents: Ethyl Acetate (EtOAc), Hexanes, Activated Charcoal.

- Dissolution: Dissolve crude **3-(hydroxymethyl)isonicotinonitrile** (10 g) in minimal boiling EtOAc (~50-70 mL).
- Clarification: If colored impurities are present, add activated charcoal (0.5 g), stir at reflux for 10 min, and filter hot through a Celite pad.
- Crystallization: Allow the filtrate to cool slowly to room temperature. If oiling occurs, add Hexanes dropwise until slight turbidity persists, then cool to 4°C.
- Isolation: Filter the resulting white crystals under vacuum. Wash with cold 1:4 EtOAc:Hexanes.
- Drying: Dry in a vacuum oven at 40°C for 6 hours.

- Self-Validation: Melting point should be sharp (<2°C range).

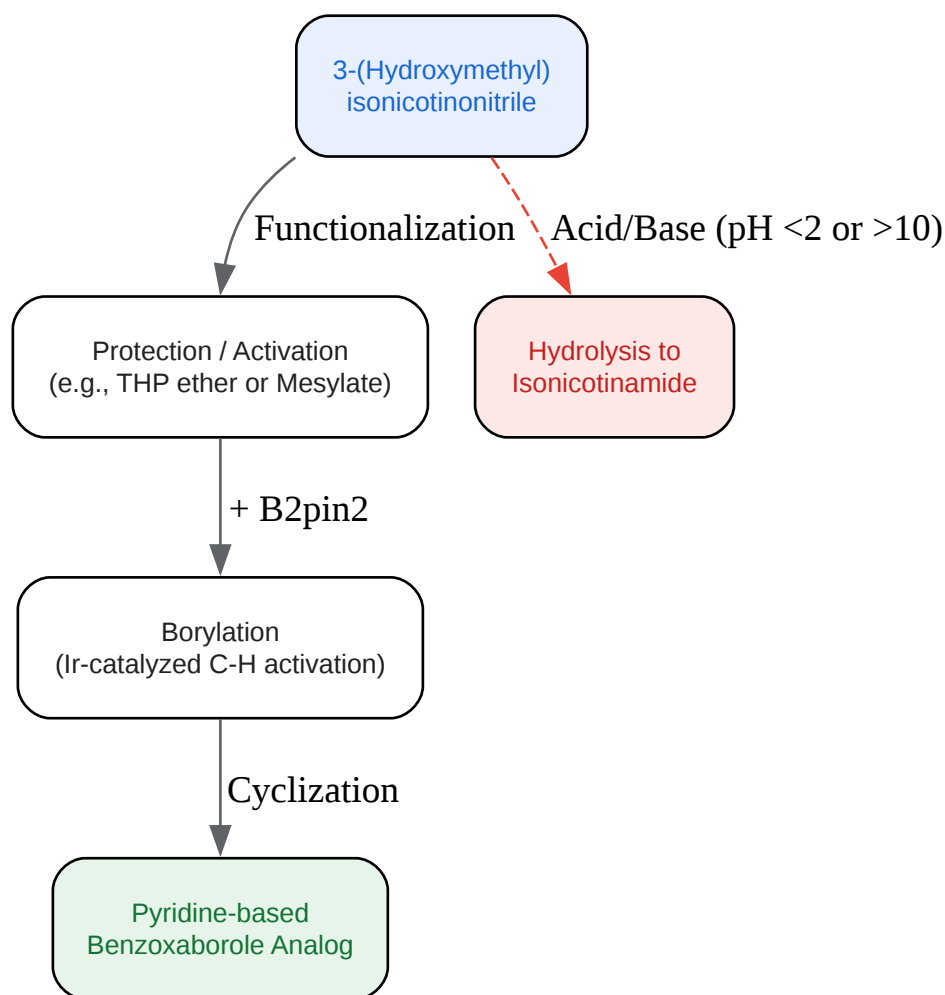
## Protocol 2: HPLC Purity Assessment

Objective: Quantify purity and detect hydrolysis byproducts (e.g., amide/acid).

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 μm).
- Mobile Phase A: 0.1% Phosphoric acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 60% B over 15 min.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (aromatic) and 220 nm (amide bond detection).
- Retention Time Logic: The polar alcohol elutes early; the nitrile is intermediate; any hydrolyzed amide/acid impurities will shift significantly in retention due to pH sensitivity.

## Synthesis & Reactivity Workflow

The following Graphviz diagram outlines the typical synthetic utility of this compound, specifically its conversion into oxaborole pharmacophores.



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Caption: Synthetic pathway from **3-(hydroxymethyl)isonicotinonitrile** to boron-based therapeutics.

## Handling & Safety (SDS Summary)

Hazard Classification:

- Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
- Skin/Eye Irritation: Category 2 (Causes skin and serious eye irritation).
- Specific Target Organ Toxicity: Respiratory irritation (Single exposure).

Storage Conditions:

- Store at 2–8°C (Refrigerate).
- Hygroscopic: Keep under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption which can catalyze nitrile hydrolysis.
- Incompatibility: Strong oxidizing agents, strong acids (hydrolysis risk), strong bases.

## References

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## Sources

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- 2. 4-(Benzylthio)phenol | C<sub>13</sub>H<sub>12</sub>OS | CID 5018385 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 3. 8-((furan-2-ylmethyl)amino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | C<sub>22</sub>H<sub>25</sub>N<sub>5</sub>O<sub>5</sub> | CID 16805315 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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- 5. Hydracrylonitrile | HOCH<sub>2</sub>CH<sub>2</sub>CN | CID 8011 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]

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